Imidazo[5,1-f][1,2,4]triazine-2-methanamine
Description
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
imidazo[5,1-f][1,2,4]triazin-2-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-1-6-9-3-5-2-8-4-11(5)10-6/h2-4H,1,7H2 |
InChI Key |
DICZAHSDJCMQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C=N1)CN |
Origin of Product |
United States |
Preparation Methods
Condensation of Amidrazones with α-Keto Esters
A widely used approach for synthesizing imidazo[5,1-f]triazine derivatives involves the condensation of amidrazones with α-keto esters or α-keto acids. This method constructs the triazine ring first, followed by imidazole ring formation.
Step 1: Preparation of benzamidrazone intermediates by hydrazinolysis of benzamidine hydrochloride with hydrazine hydrate in ethanol at low temperatures (0–5°C). The benzamidrazone is often isolated as a picrate salt with moderate yield (~56%).
Step 2: Condensation of benzamidrazone with 2-oxo-butyric acid ethyl ester in anhydrous ethanol, which is the optimal solvent for this reaction, leads to the formation of the triazinone ring. This step is highly sensitive to the purity of benzamidrazone and solvent choice, with ethanol providing better yields than methanol.
Step 3: Construction of the imidazole ring on the triazinone core is achieved via bromination at the benzylic position, followed by amination with ammonia. This sequence yields the imidazo[5,1-f]triazine-2-methanamine framework.
This method is advantageous due to the use of relatively stable and accessible starting materials, improving reproducibility and yield compared to older methods relying on unstable intermediates from α-amino acids and ethyl oxalate (Dakin-West reaction).
Cyclization Using Phosphoryl Chloride
Following amide formation, cyclization to the imidazo-triazine core is often performed using phosphoryl chloride (POCl3) in solvents such as methylene chloride or toluene. This step facilitates ring closure and formation of the heterocyclic system with high purity and good overall yield.
Alternative Microwave-Assisted Methods
Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazine derivatives, including imidazo-triazines. For example, reaction mixtures containing ammonium acetate and appropriate precursors are subjected to microwave radiation for short durations (e.g., 5 minutes), enhancing reaction rates and yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzamidrazone formation | Hydrazine hydrate, benzamidine hydrochloride | Ethanol | 0–5°C | ~56 | Isolated as picrate salt |
| Triazinone ring formation | Benzamidrazone + 2-oxo-butyric acid ethyl ester | Anhydrous ethanol | Room temperature | High | Ethanol preferred over methanol |
| Bromination | Brominating agent (e.g., NBS) | Appropriate solvent | Room temperature | High | Prepares for amination |
| Amination | Ammonia/THF solution | THF | Room temperature | High | Converts bromide to amine |
| Cyclization | Phosphoryl chloride (POCl3) | Methylene chloride or toluene | Reflux or room temp | Good | Final ring closure step |
| Microwave-assisted synthesis | Ammonium acetate, microwave irradiation | Various | Microwave (e.g., 5 min) | Improved | Accelerates reaction |
Research Findings and Analysis
The novel synthetic route focusing on condensation of benzamidrazone with α-keto esters avoids the use of unstable intermediates, resulting in better reproducibility and higher yields.
The choice of solvent critically affects the condensation step, with anhydrous ethanol providing superior yields compared to methanol, likely due to better solubility and reaction kinetics.
Bromination followed by amination is an efficient strategy to introduce the methanamine group at the 2-position of the imidazo[5,1-f]triazine core.
Microwave-assisted methods offer a promising alternative to conventional heating, significantly reducing reaction times while maintaining or improving yields.
Purification of final products is typically achieved by flash chromatography, preparative HPLC, or supercritical fluid chromatography (SFC), ensuring high purity for subsequent applications.
Summary Table of Preparation Methods
| Method No. | Key Reaction Step | Starting Materials | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Condensation of benzamidrazone with α-keto ester | Benzamidrazone, 2-oxo-butyric acid ethyl ester | Stable substrates, good yields | Requires careful control of conditions |
| 2 | Bromination and amination | Brominated intermediate, ammonia | Efficient introduction of amine | Multi-step, sensitive intermediates |
| 3 | Cyclization with phosphoryl chloride | Amide intermediates | High purity final product | Use of corrosive reagents |
| 4 | Microwave-assisted synthesis | Ammonium acetate, precursors | Rapid reaction, energy efficient | Requires microwave reactor |
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-f][1,2,4]triazine-2-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Anticancer Applications
Imidazo[5,1-f][1,2,4]triazine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds act as inhibitors of polo-like kinase 1 (PLK1), which is crucial for cell division and proliferation. The inhibition of PLK1 has been associated with reduced tumor growth in various cancer models.
- Case Study: PLK Inhibition
A study demonstrated that imidazo[5,1-f][1,2,4]triazine-2-methanamine derivatives exhibited selective cytotoxicity against a range of cancer cell lines at micromolar concentrations. These findings suggest a promising therapeutic avenue for targeting cancers that are sensitive to PLK inhibition .
Neurological Disorders
The compound has also shown potential in treating neurological disorders. Its derivatives have been developed as selective ligands for gamma-aminobutyric acid type A (GABA_A) receptors, which play a critical role in the central nervous system.
- Case Study: GABA_A Receptor Modulation
Research has indicated that certain imidazo[5,1-f][1,2,4]triazine compounds can modulate GABA_A receptor activity, potentially aiding in the treatment of anxiety and convulsions. This modulation may lead to therapeutic benefits in conditions such as epilepsy and other anxiety-related disorders .
Anti-inflammatory Properties
Imidazo[5,1-f][1,2,4]triazine derivatives have been investigated for their anti-inflammatory properties. They have been reported to inhibit pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor (TNF), which are involved in chronic inflammatory diseases.
- Case Study: Cytokine Inhibition
A study showed that specific imidazo[5,1-f][1,2,4]triazines effectively inhibited IL-1 and TNF production in vitro. This suggests their potential use in managing chronic inflammatory conditions like rheumatoid arthritis and other autoimmune diseases .
Antimicrobial Activity
The antimicrobial properties of imidazo[5,1-f][1,2,4]triazine compounds have been explored as well. Their ability to inhibit bacterial growth makes them candidates for developing new antibiotics.
- Research Findings
Several studies have reported that these compounds demonstrate significant antibacterial activity against various pathogens. This is particularly relevant given the rising concern over antibiotic resistance .
Synthesis and Development
The synthesis of this compound has been optimized for high yields and purity. Various synthetic routes have been explored to enhance the efficiency of producing these compounds while ensuring their structural integrity.
Mechanism of Action
The mechanism of action of imidazo[5,1-f][1,2,4]triazine-2-methanamine involves its interaction with specific molecular targets. For example, as an IGF-1R/IR inhibitor, the compound binds to these receptors and blocks their signaling pathways, which are crucial for cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
Pharmacological Targets and Selectivity
Key Observations :
Key Observations :
Physicochemical and ADME Properties
Key Observations :
- The methanamine group in the target compound improves plasma stability compared to thiazole analogs .
Biological Activity
Imidazo[5,1-f][1,2,4]triazine-2-methanamine is a heterocyclic compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a fused ring system that combines imidazole and triazine moieties. Its molecular formula is , with a molecular weight of approximately 150.14 g/mol. The compound possesses two amino groups at positions 2 and 7 of the triazine ring, which enhances its reactivity and biological activity.
Research indicates that this compound acts as a dual inhibitor of the insulin-like growth factor 1 (IGF-1) receptor and insulin receptor signaling pathways. This inhibition is crucial in cancer biology as it can impede cell growth and survival by blocking these receptors . Additionally, the compound has shown potential in modulating various biological pathways relevant to neurological disorders .
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
Anticancer Activity
A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines by blocking IGF-1R signaling. The compound's binding affinity to these receptors suggests it could be a promising candidate for cancer therapy .
Neuroprotective Effects
In preclinical models of neurodegenerative diseases, this compound showed neuroprotective effects by modulating inflammatory responses and reducing oxidative stress markers . These findings highlight its potential as a treatment for conditions such as Alzheimer's disease.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Adjustments in temperature and pH are crucial for achieving desired outcomes during synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[5,1-f][1,2,4]triazine-2-methanamine, and what challenges arise during its synthesis?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of precursor amines with carbonyl derivatives. Key challenges include regioselectivity control (due to multiple reactive sites in the triazine ring) and purification of intermediates. For example, analogous imidazo-thiazole compounds require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side products like regioisomers . Literature on imidazo[2,1-b]thiazines suggests using column chromatography or recrystallization for purification, which may apply here .
Q. Which spectroscopic and computational tools are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight. Computational tools like density functional theory (DFT) can predict electronic properties and verify experimental NMR shifts. Advanced software (e.g., COMSOL Multiphysics) enables molecular dynamics simulations to study stability under varying conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivatizing this compound?
- Methodological Answer : Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent systems) can identify optimal parameters. For instance, AI-driven platforms like COMSOL Multiphysics allow virtual screening of reaction pathways, reducing trial-and-error experimentation . Recent studies on imidazo-thiazines highlight microwave-assisted synthesis as a time-efficient alternative to traditional heating .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (using AutoDock Vina) and quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., substituent electronegativity, steric bulk) with target binding affinity. Machine learning algorithms trained on imidazole-based datasets can prioritize derivatives for in vitro testing .
Q. How do structural modifications at the methanamine group impact physicochemical and pharmacokinetic properties?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) increases metabolic stability but may reduce solubility. LogP calculations and in silico ADMET profiling (via tools like SwissADME) guide rational design. For example, replacing the methanamine with a pyridyl moiety in related compounds enhanced blood-brain barrier permeability .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Methodological Answer : Systematic meta-analysis of variables (e.g., cell line specificity, assay protocols) is critical. Cross-validation using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding assays) clarifies discrepancies. Theoretical frameworks (e.g., ligand efficiency metrics) help contextualize outliers .
Q. What strategies enable functionalization of the triazine ring for targeted drug delivery applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
